molecular formula C29H23Br2N3O B14153166 1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide CAS No. 488793-86-8

1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide

Cat. No.: B14153166
CAS No.: 488793-86-8
M. Wt: 589.3 g/mol
InChI Key: PIWROEOHLGKUDP-UHFFFAOYSA-N
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Description

1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazacyclopenta[cd]azulene core, which is a fused ring system, and is substituted with bromophenyl and phenyl groups. The presence of bromine atoms and the carboxamide functional group contribute to its reactivity and potential utility in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the bromophenyl groups and the diazacyclopenta[cd]azulene core. This reaction requires a palladium catalyst, a base, and appropriate reaction conditions such as temperature and solvent choice .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.

    Coupling Reactions: It can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Solvents: Common solvents include dichloromethane, toluene, and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide involves its interaction with molecular targets through its functional groups. The bromophenyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization

Properties

CAS No.

488793-86-8

Molecular Formula

C29H23Br2N3O

Molecular Weight

589.3 g/mol

IUPAC Name

2,6-bis(4-bromophenyl)-N-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C29H23Br2N3O/c30-21-13-9-19(10-14-21)25-18-34-27(28(35)32-23-6-2-1-3-7-23)26(20-11-15-22(31)16-12-20)24-8-4-5-17-33(25)29(24)34/h1-3,6-7,9-16,18H,4-5,8,17H2,(H,32,35)

InChI Key

PIWROEOHLGKUDP-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CN3C2=C(C1)C(=C3C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br

Origin of Product

United States

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